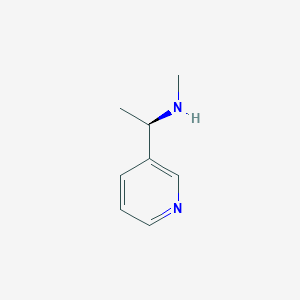

((1r)-1-(3-Pyridyl)ethyl)methylamine

Description

Historical Development of Chiral Amine Synthesis and Application

The synthesis of chiral amines has evolved considerably over the decades. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. The demand for more sustainable and efficient routes led to the development of asymmetric synthesis.

Key advancements in this area include:

Transition Metal-Catalyzed Asymmetric Hydrogenation : This is one of the most efficient methods for producing α-chiral amines. sigmaaldrich.com It typically involves the hydrogenation of prochiral imines, enamines, or N-heteroaromatic compounds using a chiral transition metal complex as a catalyst. sigmaaldrich.comsigmaaldrich.com The development of a wide array of chiral ligands, particularly those based on phosphorus, has been crucial to achieving high enantioselectivity. sigmaaldrich.com

Biocatalysis : The use of enzymes has become a powerful tool for chiral amine synthesis, offering high selectivity under mild conditions. thermofisher.com Engineered enzymes such as transaminases, amine dehydrogenases, imine reductases, and monoamine oxidases are now widely used to produce enantiomerically pure amines. thermofisher.comlabshake.com

Organocatalysis : This approach uses small organic molecules as catalysts. Chiral primary and secondary amines have themselves been used as organocatalysts to promote various asymmetric transformations, including Aldol (B89426), Mannich, and Michael reactions, by forming chiral enamine or iminium ion intermediates. thermofisher.com

These chiral amines are not only target molecules but also serve as critical chiral auxiliaries, resolving agents, and ligands in other asymmetric syntheses. sigmaaldrich.comnih.gov

Significance of Pyridine-Containing Scaffolds in Asymmetric Synthesis

The pyridine (B92270) ring is a ubiquitous structural motif in chemistry. mdpi.com It is a six-membered heteroaromatic ring that is present in natural products, vitamins, and a vast number of pharmaceutical agents. nih.govkoreascience.kr In the context of asymmetric synthesis, pyridine-containing scaffolds are significant for several reasons:

Coordinating Properties : The nitrogen atom of the pyridine ring can coordinate to metal centers, making pyridine derivatives excellent ligands for transition metal catalysts. mdpi.com This coordination can influence the steric and electronic environment of the metal, enabling high levels of stereocontrol in catalytic reactions. digitellinc.com

Electronic Modulation : The electronic properties of the pyridine ring can be tuned by introducing substituents. digitellinc.com This allows for the fine-tuning of the reactivity and selectivity of catalysts or the properties of a target molecule.

Structural Rigidity : The aromatic nature of the pyridine ring imparts a degree of conformational rigidity to the molecule. mdpi.com When incorporated into chiral ligands, this rigidity can help to create a well-defined chiral environment, which is essential for effective enantioselective catalysis.

The combination of a chiral amine with a pyridine scaffold, as seen in ((1R)-1-(3-Pyridyl)ethyl)methylamine, thus creates a molecule with potential applications as a specialized chiral ligand or as a valuable building block for more complex structures.

Overview of the Research Landscape for this compound

A review of the current academic literature indicates that the specific compound this compound has not been the subject of extensive, dedicated research studies. While its constituent parts—a chiral secondary amine and a 3-substituted pyridine ring—are common motifs in chemical research, this precise combination remains largely unexplored in published works.

The research landscape can be understood by examining related compounds. For instance, synthetic methods have been developed for precursors and analogues such as N-methyl-N-[1-(3-pyridyl)ethyl]-formamide, which can be synthesized from 3-acetylpyridine (B27631) and N-methylformamide via the Leuckart reaction. This suggests that synthetic pathways to the core structure of this compound are feasible. The primary challenge and area of research would be the development of a stereoselective synthesis to obtain the desired (1R) enantiomer. Research on similar chiral pyridylethylamines often focuses on their application as ligands in asymmetric catalysis or as key intermediates in the synthesis of pharmaceutical targets.

Scope and Objectives of Academic Inquiry into the Compound

Given the lack of specific research, the scope of academic inquiry into this compound would be foundational, aiming to synthesize, characterize, and explore its potential utility. The primary objectives for future research on this compound would logically include:

Development of Stereoselective Synthetic Routes : A crucial first step would be to design and optimize an efficient synthesis that yields the enantiomerically pure (1R) form. This could involve asymmetric reduction of an appropriate imine precursor using established catalytic systems.

Characterization : Thorough characterization of the compound's physical and chemical properties would be necessary. This would include spectroscopic analysis (NMR, IR), determination of optical rotation, and potentially X-ray crystallography to confirm its absolute stereochemistry.

Evaluation as a Chiral Ligand : A key area of investigation would be to assess its performance as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. Its bidentate (N,N) coordination potential makes it a candidate for reactions such as transfer hydrogenation, allylic alkylation, or cyclopropanation.

Application as a Synthetic Building Block : Exploring its use as a chiral synthon for the construction of more complex molecules, particularly those with potential biological activity, would be a significant objective. The 3-pyridyl group offers a site for further functionalization, for example, through cross-coupling reactions.

Compound Data

The following table summarizes basic information for the subject compound.

| Identifier | Value |

|---|---|

| IUPAC Name | (1R)-N-methyl-1-(pyridin-3-yl)ethan-1-amine |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 120741-33-5 labshake.com |

| Canonical SMILES | CNC@HC1=CN=CC=C1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(1R)-N-methyl-1-pyridin-3-ylethanamine |

InChI |

InChI=1S/C8H12N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7,9H,1-2H3/t7-/m1/s1 |

InChI Key |

RYLMQQMCVLCCOT-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CN=CC=C1)NC |

Canonical SMILES |

CC(C1=CN=CC=C1)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereoselective Preparation of 1r 1 3 Pyridyl Ethyl Methylamine

Strategies for Asymmetric Synthesis of Pyridyl-Substituted Ethylamines

Asymmetric synthesis provides a direct route to enantiomerically enriched products, minimizing the need for subsequent resolution steps. The synthesis of chiral pyridyl-substituted ethylamines, such as the target compound, can be achieved through various catalytic and stoichiometric approaches starting from prochiral precursors like pyridyl ketones.

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of ketones are among the most efficient methods for producing chiral secondary alcohols, which are direct precursors to chiral amines. nih.gov These methods are prized for their high atomic efficiency and the generation of minimal waste. nih.gov The reduction of 3-acetylpyridine (B27631) or its N-methylimine derivative using a chiral catalyst is a key strategy.

Transition-metal catalysts based on rhodium, ruthenium, and iridium are widely employed for the asymmetric reduction of pyridyl ketones. thieme-connect.com For instance, rhodium complexes, such as [Rh(COD)Binapine]BF4, have demonstrated exceptional performance in the asymmetric hydrogenation of 2-pyridine ketones, achieving enantiomeric excesses (ee) of up to 99% under mild conditions. acs.orgnih.gov While this specific example targets the 2-pyridyl isomer, the underlying principle is applicable to 3-pyridyl ketones. The nitrogen atom of the pyridine (B92270) ring can coordinate with the metal center, influencing the catalytic activity and stereoselectivity. acs.org

Ruthenium complexes, often featuring chiral diphosphine and amine-based ligands, are also highly effective. nih.gov The Noyori-type catalysts are benchmarks in this field, facilitating both AH and ATH reactions with high enantioselectivity. lookchem.com These reactions convert prochiral ketones into optically enriched alcohols, which can then be converted to the desired amine via methods like the Mitsunobu reaction followed by reduction. lookchem.com

| Catalyst System | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Mild conditions, broad substrate scope. acs.org | Up to 99% acs.orgnih.gov |

| RuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OK | Aromatic Ketones | Extremely high turnover number (TON) and turnover frequency (TOF). nih.gov | 80% (for acetophenone) nih.gov |

| MsDPEN–Cp*Ir catalysts | Ketones | Operates under slightly acidic conditions. nih.gov | High ee for various alcohols. nih.gov |

The use of a chiral auxiliary involves temporarily incorporating a stereogenic group into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This reliable strategy is frequently employed in the early stages of drug development. wikipedia.org For the synthesis of ((1R)-1-(3-Pyridyl)ethyl)methylamine, a prochiral starting material could be attached to a chiral auxiliary, followed by a diastereoselective transformation and subsequent removal of the auxiliary.

Commonly used auxiliaries include oxazolidinones, camphorsultam, and derivatives of readily available natural products like pseudoephedrine. wikipedia.orgnih.gov For example, an amide can be formed between a carboxylic acid and a chiral amine like pseudoephenamine. nih.govharvard.edu The subsequent alkylation of the enolate of this amide occurs with high diastereoselectivity due to the steric influence of the auxiliary. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product. harvard.edu While this approach is stoichiometric and requires additional steps for attachment and removal, it offers high levels of stereocontrol and predictability. mdpi.com

| Chiral Auxiliary | Typical Application | Key Advantage |

|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylation, aldol (B89426) reactions. wikipedia.org | High diastereoselectivity and predictable stereochemistry. |

| Camphorsultam (Oppolzer's Sultam) | Michael additions, synthesis of oxazoline (B21484) rings. wikipedia.org | Excellent stereocontrol, often superior to oxazolidinones. wikipedia.org |

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids, ketones, and alcohols. nih.govharvard.edu | High diastereoselectivity, especially for quaternary carbon centers. nih.gov |

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful, metal-free alternative for asymmetric synthesis. mdpi.com These methods offer mild reaction conditions and are often more environmentally friendly. mdpi.com For the synthesis of chiral pyridylethylamines, organocatalytic reductive amination of 3-acetylpyridine would be a direct approach.

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are effective catalysts for reactions involving imines. mdpi.com For instance, Watson et al. demonstrated the synthesis of chiral azaheteroaryl ethylamines through an asymmetric protonation of a dearomatized intermediate, catalyzed by a binaphthyl phosphoric acid. mdpi.com This strategy highlights the potential to generate the desired stereocenter with high enantioselectivity. The field of organocatalysis is rapidly expanding, with new catalysts and reaction cascades being developed that could be applied to the synthesis of the target compound. nih.govresearchgate.netnih.gov

Biocatalysis leverages the exceptional stereoselectivity of enzymes to perform chemical transformations. mdpi.com Enzymes can offer higher efficiency and produce less waste compared to traditional chemical methods, although their stability and cost can be limitations. mdpi.com

For the synthesis of this compound, enzymes such as transaminases (TAs) or imine reductases (IREDs) are highly relevant. A transaminase could catalyze the asymmetric amination of 3-acetylpyridine to produce the corresponding primary amine with high enantiopurity. Subsequent N-methylation would yield the final product. Alternatively, an imine reductase could asymmetrically reduce the corresponding N-methylimine of 3-acetylpyridine. Another approach involves the enzymatic resolution of a racemic mixture. For example, the enzymatic resolution of DL-arylamino acid ethyl esters related to beta-(3-pyridyl)-DL-alanine has been successfully demonstrated, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the two. nih.gov

Enantioselective Deracemization and Resolution Techniques

When a racemic mixture of the target amine is synthesized, a resolution step is necessary to isolate the desired (R)-enantiomer. Resolution techniques rely on the differential properties of diastereomers.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which, unlike enantiomers, have different physical properties, including solubility. libretexts.orgpbworks.com

This difference in solubility allows for their separation by fractional crystallization. pbworks.com One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the pure enantiomer of the amine is regenerated by treatment with a base. libretexts.org Commonly used resolving agents for amines include chiral carboxylic acids like tartaric acid. libretexts.org The efficiency of the resolution depends on the choice of resolving agent and the crystallization solvent. bme.hu A study on the resolution of the related 1-(pyridin-2-yl)ethylamine developed a method involving derivatization and complexation with zinc, which led to the spontaneous separation of diastereopure crystals. rsc.org

| Resolving Agent | Class | Principle of Separation |

|---|---|---|

| (R,R)-Tartaric acid | Chiral Carboxylic Acid | Forms diastereomeric salts with differing solubilities. pbworks.com |

| (S)-Mandelic acid | Chiral Carboxylic Acid | Forms diastereomeric salts with differing solubilities. |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | Forms diastereomeric salts with differing solubilities. |

| Brucine | Chiral Alkaloid Base | Used for resolving racemic acids (principle is reversed). libretexts.org |

Kinetic Resolution

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. While specific studies on the kinetic resolution of racemic (1-(3-pyridyl)ethyl)methylamine are not extensively detailed in the literature, the principles can be applied based on successful resolutions of analogous pyridylethylamine and phenylethylamine derivatives.

Enzymatic kinetic resolution, particularly using lipases, has proven effective for a wide range of chiral amines. For instance, lipase (B570770) B from Candida antarctica (CALB) is a versatile biocatalyst for the acylation of amines. In a typical kinetic resolution of a racemic amine, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of such a resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are crucial for obtaining products with high enantiomeric excess (ee).

For related heteroaromatic ethanols, lipases have been successfully employed for kinetic resolution through transesterification with acyl donors like vinyl acetate. This approach could be adapted for this compound, where the (R)-enantiomer would be preferentially acylated, leaving the desired (S)-enantiomer unreacted, or vice-versa depending on the enzyme's stereopreference.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) offers a significant advantage over conventional kinetic resolution by theoretically enabling a 100% yield of a single enantiomer from a racemic starting material. This is achieved by coupling the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.

A common and effective approach for the DKR of primary amines involves a chemoenzymatic system that combines a lipase for the resolution step and a metal catalyst for the racemization. Ruthenium and palladium-based catalysts are frequently employed for the racemization of chiral amines. For instance, Shvo's catalyst, a ruthenium complex, has been shown to be effective in the racemization of various primary amines under relatively mild conditions.

In a hypothetical DKR of racemic (1-(3-pyridyl)ethyl)methylamine, the process would involve the selective acylation of one enantiomer by a lipase (e.g., CALB), while the remaining unreacted enantiomer is continuously racemized by a ruthenium or palladium catalyst. This continuous racemization ensures that the substrate for the enzymatic resolution is constantly replenished, driving the reaction towards the formation of a single acylated enantiomer in high yield and high ee. The choice of acyl donor, solvent, and temperature are critical parameters that need to be optimized to ensure compatibility between the enzyme and the metal catalyst. Studies on the DKR of 1-phenylethylamine (B125046) have demonstrated the feasibility of this approach, achieving high yields and enantioselectivities. nih.gov

| Catalyst System | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| Novozym-435 (CALB) & Pd/AlO(OH) | Ethyl acetate | Toluene | 70-100 | 85-99 | 97-99 | [General DKR of primary amines] |

| CALB & Shvo's catalyst | Isopropyl acetate | Toluene | 70 | >95 | >99 | [General DKR of primary amines] |

Multi-Step Synthesis of this compound from Precursors

Amidation and Reduction Pathways

A common and versatile method for the synthesis of chiral amines is through the amidation of a suitable precursor followed by reduction. For the synthesis of this compound, a plausible route starts from 3-acetylpyridine.

The synthesis can commence with the reductive amination of 3-acetylpyridine with methylamine (B109427). This reaction forms an intermediate imine, which is then reduced in situ to the racemic amine, (1-(3-pyridyl)ethyl)methylamine. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

To achieve stereoselectivity, an asymmetric reductive amination can be performed using a chiral catalyst. Ruthenium-based catalysts, in combination with chiral ligands such as BINAP, have been shown to be highly effective for the asymmetric reductive amination of ketones, affording chiral amines with high enantioselectivity. nih.gov

Alternatively, 3-acetylpyridine can be first converted to an oxime or a related derivative, which is then subjected to asymmetric reduction. Another pathway involves the formation of an amide from a carboxylic acid precursor, followed by reduction. However, the direct reductive amination of 3-acetylpyridine is a more atom-economical approach.

A related synthesis of N-methyl-N-[1-(3-pyridyl)ethyl]-formamide has been reported via the Leuckart reaction of 3-acetylpyridine with N-methylformamide, achieving an 84% yield in 25 minutes at 180-184°C. digitellinc.com Subsequent hydrolysis of the formamide (B127407) would yield the target amine.

Stereoinversion Methodologies for Related Chiral Amine Isomers

In cases where the undesired enantiomer of a chiral amine is obtained, stereoinversion methodologies can be employed to convert it to the desired enantiomer. While specific literature on the stereoinversion of (S)-1-(3-pyridyl)ethylamine derivatives is scarce, general methods for the inversion of chiral amines can be considered.

One common approach involves a Mitsunobu reaction. The chiral amine is first converted to a suitable nucleophile, such as a sulfonamide. This derivative then undergoes an SN2 reaction with an external nucleophile, such as a carboxylate, in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This reaction proceeds with inversion of configuration at the stereocenter. Subsequent hydrolysis of the resulting ester or amide liberates the amine with the inverted stereochemistry.

Another strategy involves an oxidation-reduction sequence. The chiral amine can be oxidized to the corresponding imine, which is achiral. Subsequent asymmetric reduction of the imine using a chiral reducing agent or a chiral catalyst can then provide the desired enantiomer of the amine.

Optimization of Reaction Conditions for Scalable Synthesis

For the industrial production of this compound, the optimization of reaction conditions for scalable synthesis is paramount. Key factors to consider include catalyst loading, reaction time, temperature, pressure, and the choice of solvent.

In the context of asymmetric reductive amination, minimizing the loading of the expensive chiral catalyst without compromising yield and enantioselectivity is a primary goal. High-throughput screening of catalysts, ligands, and reaction conditions can accelerate the optimization process. For catalytic hydrogenations, parameters such as hydrogen pressure and agitation speed are critical for ensuring efficient mass transfer.

The choice of solvent is also crucial, not only for reaction performance but also for process safety and environmental impact. The use of greener solvents is highly desirable. Continuous flow chemistry offers several advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. A fully continuous-flow system for the dynamic kinetic resolution of benzylic amines has been reported, demonstrating the potential of this technology for the scalable production of chiral amines. nih.gov

| Parameter | Objective | Example Optimization Strategy |

| Catalyst Loading | Minimize cost | Screening of catalyst and ligand libraries to identify highly active systems. |

| Reaction Time | Increase throughput | Optimization of temperature and pressure to accelerate reaction rates. |

| Solvent | Improve safety and sustainability | Replacement of hazardous solvents with greener alternatives; investigation of solvent-free conditions. |

| Work-up and Purification | Simplify process and reduce waste | Development of crystallization-induced resolution or other non-chromatographic purification methods. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. In the synthesis of this compound, several strategies can be employed to align with these principles.

Atom Economy: The direct asymmetric reductive amination of 3-acetylpyridine with methylamine is an example of a highly atom-economical route, as it incorporates all the atoms from the reactants into the final product, with water being the only byproduct in the case of catalytic hydrogenation. nih.gov

Use of Catalysis: The use of catalytic methods, such as enzymatic resolutions and transition-metal-catalyzed asymmetric synthesis, is inherently greener than stoichiometric approaches as it reduces waste generation. The development of recyclable catalysts further enhances the sustainability of the process.

Benign Solvents and Auxiliaries: The selection of environmentally benign solvents is a key aspect of green chemistry. Water, supercritical fluids, and bio-based solvents are attractive alternatives to traditional volatile organic compounds. Where possible, performing reactions under solvent-free conditions is the most ideal scenario.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating methods by significantly reducing reaction times. nih.gov

Renewable Feedstocks: While not directly applicable to the synthesis from pyridine-based starting materials, the broader principles of green chemistry encourage the exploration of routes that utilize renewable feedstocks where feasible.

By integrating these green chemistry principles into the design and optimization of the synthetic route, the environmental footprint of producing this compound can be significantly minimized.

Reactivity and Mechanistic Investigations of 1r 1 3 Pyridyl Ethyl Methylamine

Nucleophilic Reactivity and Functional Group Transformations

The nitrogen atom of the methylamine (B109427) group possesses a lone pair of electrons, rendering it a potent nucleophile. chemguide.co.uk This nucleophilicity is the driving force for a variety of functional group transformations at the nitrogen center, including reactions with electrophilic carbon, sulfur, and carbonyl compounds. The reactivity of secondary amines like ((1R)-1-(3-Pyridyl)ethyl)methylamine generally follows established principles of nucleophilic attack. masterorganicchemistry.com

Alkylation and Arylation Reactions

As a secondary amine, this compound readily undergoes nucleophilic substitution reactions with alkyl and aryl halides. The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the halide, displacing the leaving group.

Alkylation: Reaction with an alkyl halide, such as methyl iodide, results in the formation of a tertiary amine. This product can further react with another equivalent of the alkyl halide to yield a quaternary ammonium (B1175870) salt. chemguide.co.uk The initial product of reacting this compound with bromoethane (B45996) would be the corresponding tertiary amine, N-ethyl-N-((1R)-1-(3-pyridyl)ethyl)amine.

Arylation: The introduction of an aryl group onto the nitrogen atom typically requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of a C-N bond between the amine and an aryl halide under milder conditions than traditional nucleophilic aromatic substitution.

| Reaction Type | Electrophile | Reagent/Catalyst | Product |

| N-Alkylation | Bromoethane | Base (e.g., K₂CO₃) | N-Ethyl-N-((1R)-1-(3-pyridyl)ethyl)amine |

| N-Arylation | Bromobenzene | Pd catalyst, ligand, base | N-Phenyl-N-((1R)-1-(3-pyridyl)ethyl)amine |

Acylation, Sulfonylation, and Carbamoylation

The nucleophilic nitrogen can attack the electrophilic carbonyl or sulfonyl centers of acyl chlorides, sulfonyl chlorides, and related compounds.

Sulfonylation: Treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base yields a sulfonamide. This reaction, known as the Hinsberg test for secondary amines, results in a neutral, insoluble product.

Carbamoylation: Carbamates can be synthesized through the reaction of the amine with a chloroformate or by trapping an in situ generated isocyanate. organic-chemistry.org For instance, reaction with ethyl chloroformate would yield the corresponding ethyl carbamate (B1207046) derivative.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-((1R)-1-(3-Pyridyl)ethyl)-N-methylacetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-((1R)-1-(3-Pyridyl)ethyl)-N,4-dimethylbenzenesulfonamide |

| Carbamoylation | Ethyl chloroformate | Ethyl ((1R)-1-(3-pyridyl)ethyl)(methyl)carbamate |

Formation of Schiff Bases and Imines

The reaction of primary amines with aldehydes or ketones yields Schiff bases (imines). ekb.egnih.gov Secondary amines, such as this compound, cannot form neutral imines as they lack a second proton on the nitrogen to be eliminated. Instead, they react with carbonyl compounds to form an unstable carbinolamine intermediate, which then dehydrates to generate a positively charged iminium ion. This iminium species is a key reactive intermediate in various synthetic transformations, including the Mannich and Vilsmeier-Haack reactions.

| Reactant | Conditions | Intermediate | Product |

| Acetone | Acid catalyst | Carbinolamine | N-Methyl-N-(prop-1-en-2-yl)-1-(pyridin-3-yl)ethan-1-aminium |

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic character makes it less reactive than benzene (B151609) towards electrophilic substitution and more susceptible to nucleophilic attack. quimicaorganica.orglibretexts.orgpearson.com

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack. libretexts.org Reactions like nitration and halogenation require harsh conditions and typically result in low yields. libretexts.orgyoutube.com The nitrogen atom can complex with the electrophile or Lewis acid catalyst, placing a positive charge on the ring and further deactivating it. libretexts.org Substitution, when it does occur, is directed to the 3- and 5-positions (meta to the nitrogen), as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.org In this compound, the existing substituent at the 3-position would further direct incoming electrophiles, primarily to the 5-position.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, especially at the 2- and 4-positions (ortho and para to the nitrogen), provided a good leaving group is present. quimicaorganica.orgyoutube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com For a 3-substituted pyridine, direct NAS is less favorable as the negative charge in the intermediate cannot be delocalized onto the nitrogen. quimicaorganica.org However, if a strong activating group is present or under forcing conditions, such reactions can be induced.

| Reaction Type | Reagent | Position of Attack | Reactivity |

| Electrophilic Nitration | HNO₃/H₂SO₄ | C-5 | Low |

| Nucleophilic Amination (with leaving group at C-2) | NaNH₂ | C-2 | High |

N-Oxidation and Pyridinium (B92312) Salt Formation

N-Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. Treatment with a peroxy acid, such as peroxybenzoic acid, converts the pyridine moiety into a pyridine-N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more reactive towards both electrophilic and nucleophilic substitution. For instance, the nitration of pyridine-N-oxide proceeds under milder conditions and yields the 4-nitro product. rsc.org The N-oxide of the parent compound would be 3-(1-(methylamino)ethyl)pyridine 1-oxide. nist.gov

Pyridinium Salt Formation: As a tertiary amine, the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. nih.govmdpi.com This reaction, known as the Menshutkin reaction, involves the attack of the pyridine nitrogen on the electrophilic carbon of an alkyl halide. nih.gov For example, reaction with methyl iodide would yield 3-(1-(methylamino)ethyl)-1-methylpyridin-1-ium iodide. These salts are often used as ionic liquids or as precursors for further synthetic modifications. researchgate.netnih.gov

| Reaction Type | Reagent | Functional Group Targeted | Product |

| N-Oxidation | Peroxybenzoic acid | Pyridine Nitrogen | 3-((1R)-1-(Methylamino)ethyl)pyridine 1-oxide |

| Quaternization | Methyl iodide | Pyridine Nitrogen | 3-((1R)-1-(Methylamino)ethyl)-1-methylpyridin-1-ium iodide |

Insufficient Information Available to Generate Article on this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to construct the requested article on the chemical compound this compound. The detailed outline provided requires in-depth research findings on its reactivity, stereochemical outcomes, and mechanistic investigations, which are not present in the accessible literature.

Searches for the compound's role in asymmetric induction, its application as a chiral ligand in metal-catalyzed reactions, and its use in enantioselective organocatalytic processes did not yield any specific results. Furthermore, no studies detailing the elucidation of its reaction mechanisms or the use of spectroscopic monitoring for its reactions could be located.

While general principles of asymmetric synthesis and the reactivity of related chiral pyridylethylamine compounds are documented, this information does not directly address the specific properties and applications of this compound as required by the article's outline. Without dedicated research on this particular compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the article focusing on the "Reactivity and Mechanistic Investigations of this compound" with the specified subsections cannot be produced at this time due to the absence of relevant research data.

Elucidation of Reaction Mechanisms and Transition State Analysis

Kinetic Isotope Effects (KIE)

Currently, there is a notable absence of publicly available scientific literature detailing specific kinetic isotope effect (KIE) studies conducted on the compound this compound. KIE studies are a powerful tool in mechanistic chemistry, providing insight into the rate-determining steps of a reaction by observing the effect of isotopic substitution on reaction rates. The replacement of an atom with its heavier isotope, such as hydrogen with deuterium, can lead to a change in the reaction rate if the bond to that atom is broken or significantly altered in the transition state. This change, known as the kinetic isotope effect, is a valuable indicator of the reaction mechanism. While general principles of KIE are well-established, their application and the specific experimental data for this compound have not been reported in accessible research.

Computational Mechanistic Studies

Similarly, a thorough search of scientific databases and computational chemistry literature reveals a lack of specific computational mechanistic studies focused on the reactivity of this compound. Computational studies, employing methods such as density functional theory (DFT) or ab initio calculations, are instrumental in elucidating reaction pathways, transition state structures, and activation energies. These theoretical investigations provide a molecular-level understanding of reaction mechanisms that can complement experimental findings. Although computational methods are widely used to study the reactivity of a vast array of organic molecules, including various amines and pyridine derivatives, specific computational investigations into the reaction mechanisms involving this compound are not presently available in the public domain.

Advanced Spectroscopic and Structural Characterization of 1r 1 3 Pyridyl Ethyl Methylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution and the solid state. For ((1R)-1-(3-Pyridyl)ethyl)methylamine, a combination of one-dimensional and multi-dimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirms the covalent structure, and assesses enantiomeric purity.

Multi-dimensional NMR experiments are indispensable for resolving complex spectra and establishing atom-to-atom connectivity. While a standard one-dimensional ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, 2D techniques map the correlations between nuclei, revealing the complete bonding network.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a distinct cross-peak between the methine proton (-CH) and the protons of the adjacent methyl group (-CH₃), confirming the ethyl fragment's structure. Correlations would also be observed among the coupled protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps correlations between protons and the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom's chemical shift based on the known assignment of its attached proton.

The expected chemical shifts and key HMBC correlations are summarized in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| Pyridine C2 | 8.55 (d) | 149.5 | C4, C6 |

| Pyridine C3 | - | 138.0 | - |

| Pyridine C4 | 7.70 (dt) | 134.8 | C2, C5, C6 |

| Pyridine C5 | 7.25 (dd) | 123.5 | C3, C4 |

| Pyridine C6 | 8.50 (dd) | 148.8 | C2, C4, C5 |

| Methine (CH) | 3.65 (q) | 58.0 | Pyridine C3, C4; Ethyl CH₃; N-CH₃ |

| Ethyl (CH₃) | 1.40 (d) | 22.5 | Methine (CH) |

Assessing the enantiomeric purity of a chiral amine is critical. NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral shift reagent, provides a powerful method for this determination. rsc.org Enantiomers are chemically identical and thus indistinguishable in an achiral solvent. However, upon addition of a chiral auxiliary, they form transient diastereomeric complexes. researchgate.net These complexes have different spatial arrangements and, consequently, exhibit distinct NMR spectra.

Lanthanide-based chiral shift reagents, such as tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato) europium(III) (Eu(hfc)₃), are often employed. libretexts.org When a racemic mixture of a chiral amine like this compound is analyzed in the presence of such a reagent, signals that were once overlapping singlets, doublets, or quartets for the two enantiomers will resolve into two separate sets of signals. libretexts.org The ratio of the integrals of these resolved peaks corresponds directly to the ratio of the enantiomers in the sample, allowing for a precise determination of enantiomeric excess (ee). For example, the methine proton quartet or the ethyl group's doublet would each split into two distinct signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex.

Table 2: Illustrative ¹H NMR Data for Enantiomeric Purity Assessment using a Chiral Shift Reagent

| Proton Signal | Racemic Mixture (δ, ppm) | After Addition of Chiral Shift Reagent |

|---|---|---|

| Methine (CH) | 3.65 (q) | 4.15 (q, (R)-enantiomer), 4.25 (q, (S)-enantiomer) |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. Solid-state NMR (ssNMR) is a primary tool for identifying and characterizing polymorphs, as it is highly sensitive to the local chemical environment of nuclei within the crystal lattice. researchgate.netresearchgate.net Different polymorphs, having distinct molecular packing, conformations, and intermolecular interactions (e.g., hydrogen bonding), will generate different ssNMR spectra. nih.govdur.ac.uk

The most common ssNMR technique for small molecules is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). This method provides high-resolution spectra of solid samples. If this compound exists in different polymorphic forms, the ¹³C CP/MAS spectra would exhibit variations in chemical shifts for specific carbon atoms. Carbons involved in or near the sites of different intermolecular interactions, such as the pyridine nitrogen or the amine group, are particularly sensitive reporters of polymorphic differences. Thus, ssNMR can unambiguously distinguish between different solid forms and can be used to quantify the composition of a mixture of polymorphs. nih.gov

Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation Pathways

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information based on its fragmentation patterns.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₉H₁₄N₂. HRMS can distinguish this formula from other isobaric formulas (different formulas with the same nominal mass) by matching the experimentally measured exact mass to the theoretically calculated mass. This serves as a definitive confirmation of the compound's elemental composition.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a selected precursor ion. In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 151.12) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a chemical fingerprint.

For protonated this compound, the fragmentation is expected to be directed by the charge site on one of the nitrogen atoms. Key fragmentation pathways would include:

Alpha-Cleavage: The most favorable fragmentation is typically the cleavage of the bond between the methine carbon and the pyridine ring. This benzylic-type cleavage is favorable because it results in a stable, resonance-stabilized pyridinium (B92312) cation or a stable iminium ion. Loss of a neutral pyridine radical would yield an iminium ion fragment.

Loss of Methylamine (B109427): Cleavage of the C-N bond can lead to the loss of a neutral methylamine molecule, resulting in a pyridylethyl cation.

Ring Fragmentation: Fragmentation of the pyridine ring itself can occur, often leading to the loss of neutral molecules like HCN.

These characteristic fragmentation pathways and the resulting product ions confirm the connectivity of the molecule.

Table 4: Predicted Key MS/MS Fragmentation Data for [C₉H₁₄N₂ + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 151.12 | 120.08 | CH₅N (Methylamine) | Pyridylethyl cation |

| 151.12 | 106.07 | C₂H₇N (Ethylamine) | Pyridinylmethyl cation |

| 151.12 | 78.05 | C₄H₉N (Methyl-butenylamine) | Pyridinium ion |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylethylamine (B125046) |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing intermolecular interactions within a molecular structure. For this compound, these techniques would provide definitive signatures for its key structural components.

Functional Group Analysis and Hydrogen Bonding Interactions

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent functional groups. The secondary amine (N-H) group would exhibit a stretching vibration in the 3300-3500 cm⁻¹ region, which is typically sharper and less intense than the O-H band of alcohols. pressbooks.pub The C-H stretching vibrations of the methyl and ethyl groups, as well as the aromatic pyridyl ring, are anticipated in the 2850-3100 cm⁻¹ range. libretexts.orgvscht.cz Aromatic C-H stretches typically appear at slightly higher frequencies (3000-3100 cm⁻¹) than aliphatic C-H stretches (2850-2960 cm⁻¹). vscht.cz

A crucial aspect of the molecule's structure that can be investigated by vibrational spectroscopy is hydrogen bonding. In the solid state or in concentrated solutions, secondary amines like this compound can form intermolecular hydrogen bonds. quora.com These interactions involve the amine hydrogen atom acting as a hydrogen bond donor and the lone pair of electrons on a nitrogen atom (either from another amine or the pyridyl ring) acting as an acceptor. quora.comacs.org Such bonding leads to a broadening and a low-frequency shift of the N-H stretching band in the IR spectrum. irdg.org The pyridyl nitrogen can also act as a hydrogen bond acceptor, potentially leading to complex intermolecular networks or intramolecular interactions. acs.orgnih.gov

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak, Sharp |

| Aromatic C-H Stretch | Pyridyl Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl, Methyl | 2850 - 2960 | Strong |

| C=C, C=N Stretch | Pyridyl Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Amine | 1000 - 1250 | Medium |

Conformation-Sensitive Vibrational Modes

The vibrational spectrum of a molecule is sensitive to its three-dimensional structure. Rotations around single bonds can give rise to different stable conformations (conformers), which may be detectable through vibrational spectroscopy. nih.govarxiv.org For this compound, key conformational flexibility exists around the C-C bond of the ethyl group and the C-N bond to the pyridyl ring.

Certain low-frequency vibrational modes, often involving skeletal stretching and bending, are particularly sensitive to these conformational changes. iu.edu.sa Analysis of these conformation-sensitive bands in IR and Raman spectra, often aided by computational modeling such as Density Functional Theory (DFT), can provide insights into the preferred conformations of the molecule in different states (solid, liquid, or solution). irdg.orgnih.govarxiv.org For example, studies on related molecules have shown that intramolecular hydrogen bonding can restrict conformational mobility, leading to more defined spectral features. nih.gov

Chiroptical Spectroscopy

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.org These methods are particularly powerful for assigning the absolute configuration of stereogenic centers. mtoz-biolabs.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

The absolute configuration of chiral pyridyl-substituted alkylamines can be established using chiroptical methods. Research on the closely related primary amine, 1-(3-pyridyl)ethylamine, demonstrates the utility of CD spectroscopy. lookchem.com The resolution of this compound with tartaric acid yielded the separate enantiomers, (R)-(+)-1-(3-pyridyl)ethylamine and (S)-(-)-1-(3-pyridyl)ethylamine. lookchem.com

The CD spectra of these enantiomers show characteristic absorptions (Cotton effects) that are mirror images of each other. lookchem.comlibretexts.org For (R)-(+)-1-(3-pyridyl)ethylamine, positive CD maxima are observed corresponding to the UV absorption extrema. Conversely, for the (S)-(-) enantiomer, these CD maxima are negative. lookchem.com This direct correlation between the sign of the Cotton effect and the known absolute configuration allows for the empirical assignment of stereochemistry in related compounds. It is expected that this compound would exhibit a similar CD spectrum, allowing its absolute configuration to be confirmed by comparing its CD curve to that of the known primary amine standards.

Optical Rotatory Dispersion (ORD) provides complementary information by measuring the change in optical rotation as a function of wavelength. wikipedia.orgvlabs.ac.in An ORD curve that shows a peak and a trough near a UV absorption band is also known as a Cotton effect. libretexts.org The sign of the Cotton effect in ORD can similarly be correlated with the absolute configuration of the chiral center. vlabs.ac.in

Table 2: Reported Circular Dichroism Data for 1-(3-Pyridyl)ethylamine Enantiomers

| Compound | Absolute Configuration | Sign of CD Maxima |

|---|---|---|

| (+)-1-(3-pyridyl)ethylamine | R | Positive |

| (-)-1-(3-pyridyl)ethylamine | S | Negative |

Data sourced from Smith et al. (1972). lookchem.com

X-ray Crystallography of Single Crystals and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netspringernature.com This technique requires a well-ordered single crystal of the compound or a derivative.

Determination of Absolute Configuration

The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect causes a breakdown in Friedel's Law, meaning that the intensity of a reflection (hkl) is no longer identical to the intensity of its inverse reflection (-h-k-l). ed.ac.uk By carefully measuring these intensity differences, known as Bijvoet pairs, crystallographers can unambiguously determine the absolute structure of the crystal, and thus the absolute configuration of the chiral molecule within it. researchgate.neted.ac.uk

While a crystal structure for this compound itself is not reported in the reviewed literature, the absolute configuration of a more complex derivative has been successfully determined using this method. nih.gov In that study, the levorotatory enantiomer was crystallized as an oxalate (B1200264) salt, and X-ray analysis definitively identified its absolute configuration as S. nih.gov This confirms that the dextrorotatory enantiomer possesses the R configuration. nih.gov This approach of crystallizing a salt or a co-crystal is a common strategy to obtain high-quality crystals suitable for diffraction experiments. tbzmed.ac.ir

Co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions like hydrogen bonding, can be particularly useful. tbzmed.ac.irnih.gov Forming a co-crystal of a chiral amine with a suitable co-former can facilitate crystallization and provide the necessary heavy atoms to enhance the anomalous scattering effect, thereby increasing the confidence in the absolute configuration assignment. nih.gov

Table 3: Key Concepts in X-ray Crystallography for Absolute Configuration

| Concept | Description | Application |

|---|---|---|

| Anomalous Dispersion | Wavelength-dependent scattering effect, most pronounced with heavier atoms, that introduces a phase shift in scattered X-rays. researchgate.net | The physical basis for determining absolute configuration. |

| Bijvoet Pairs | Pairs of reflections (hkl and -h-k-l) whose intensities are not equal due to anomalous dispersion in non-centrosymmetric crystals. ed.ac.uk | Measurement and comparison of these pairs allow for the assignment of the correct enantiomeric form. |

| Flack Parameter | A parameter refined during crystallographic analysis that indicates whether the determined structure is correct or needs to be inverted. A value near 0 indicates the correct absolute structure. ed.ac.uk | Provides a statistical measure of confidence in the absolute configuration assignment. |

| Co-crystal Formation | Crystallizing the target molecule with a second, achiral or chiral, molecule (co-former). tbzmed.ac.ir | Can improve crystal quality and introduce heavy atoms to strengthen the anomalous signal for a more reliable determination. |

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the crystal packing and intermolecular interactions of this compound is contingent upon the experimental determination of its single-crystal X-ray structure, which, to date, has not been reported in publicly accessible crystallographic databases. In the absence of specific empirical data for this compound, a theoretical analysis based on its constituent functional groups allows for a detailed prediction of the non-covalent forces that likely govern its solid-state architecture.

The molecular structure of this compound features key functionalities that are known to direct intermolecular assembly: a secondary amine, which acts as a hydrogen bond donor, and a pyridine ring, whose nitrogen atom is a hydrogen bond acceptor and whose aromatic surface can engage in π-π stacking. lumenlearning.comquora.comlibretexts.org Furthermore, the presence of a single chiral center dictates that the compound must crystallize in one of the 65 chiral (Sohncke) space groups, precluding the presence of inversion centers or mirror planes in the crystal lattice. researchgate.net

Hydrogen Bonding:

The most significant directional interaction expected in the crystal structure of this compound is hydrogen bonding. Primary and secondary amines are well-established hydrogen bond donors. lumenlearning.comquora.com The secondary amine (N-H) group can form a strong intermolecular hydrogen bond with the lone pair of electrons on the nitrogen atom of the pyridine ring of an adjacent molecule, leading to an N-H···N interaction. This type of interaction is a robust and common supramolecular synthon in the crystal engineering of nitrogen-containing heterocyclic compounds. ias.ac.inmdpi.com

Such hydrogen bonds could link molecules into distinct motifs, such as chains or dimers. For instance, a head-to-tail arrangement could generate infinite one-dimensional chains propagating through the crystal lattice. Statistical analyses of N-H···N hydrogen bonds in various organic crystals show that the N···N distance typically falls in the range of 2.9 Å to 3.0 Å, with the N-H···N angle favoring linearity (approaching 180°). ias.ac.incolostate.edu

π-π Stacking Interactions:

The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions, which are a significant cohesive force in the packing of many aromatic molecules. libretexts.orgnih.gov These interactions arise from a combination of van der Waals forces and electrostatic effects. In pyridinic systems, parallel-displaced or T-shaped arrangements are generally favored over a direct face-to-face sandwich configuration to minimize electrostatic repulsion. nih.gov

The crystal packing would likely feature pyridine rings from adjacent molecules stacking upon one another. The typical centroid-to-centroid distance for such π-π interactions in pyridine-containing crystals is generally observed to be between 3.4 Å and 3.8 Å. researchgate.netresearchgate.netnih.gov The extent and geometry of this stacking would be a crucial factor in achieving dense crystal packing.

Crystal Packing:

The following tables present hypothetical but representative geometric parameters for the types of intermolecular interactions expected in the crystal structure of this compound, based on typical values observed in analogous structures.

Table 1: Predicted Hydrogen Bond Geometry

This table outlines the expected parameters for the N-H···N hydrogen bonds. The values are based on statistical averages from crystallographic studies of secondary amines and pyridine derivatives. ias.ac.inaip.org

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N (amine) | H | N (pyridine) | ~1.01 | ~2.00 | ~2.98 | ~170 |

Table 2: Predicted π-π Stacking Parameters

This table provides potential geometric details for π-π stacking interactions between pyridine rings, based on common values found in related aromatic structures. researchgate.netresearchgate.netnih.gov

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

| Pyridyl···Pyridyl | 3.5 - 3.8 | 0 - 15 | 20 - 30 |

A definitive structural elucidation through X-ray crystallography is required to confirm these predictions and provide a precise understanding of the supramolecular architecture of this compound.

Computational Chemistry and Theoretical Studies on 1r 1 3 Pyridyl Ethyl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the molecular properties of ((1R)-1-(3-Pyridyl)ethyl)methylamine at an electronic level. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is defined by the interplay between the aromatic pyridine (B92270) ring and the aliphatic ethylamine (B1201723) side chain. The pyridine ring features a delocalized π-electron system, with the nitrogen atom being sp² hybridized. The methylamine (B109427) nitrogen, in contrast, is sp³ hybridized, giving it a distinct tetrahedral geometry and a lone pair of electrons in an sp³ orbital.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and determine key structural parameters. nih.gov This analysis reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state. The results of such calculations would provide a detailed three-dimensional picture of the molecule's architecture.

Table 1: Predicted Geometric Parameters for this compound The following are representative values expected from a DFT B3LYP/6-31G calculation, as specific literature data is unavailable.*

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(pyridyl)-C(ethyl) | 1.52 |

| Bond Length (Å) | C(ethyl)-N(amine) | 1.47 |

| Bond Length (Å) | N(amine)-C(methyl) | 1.46 |

| Bond Angle (°) | C(pyridyl)-C(ethyl)-N(amine) | 111.5 |

| Bond Angle (°) | C(ethyl)-N(amine)-C(methyl) | 112.0 |

Acidity and Basicity Predictions

The basicity of this compound is a critical aspect of its chemical character, determined by the availability of the lone pair electrons on its two nitrogen atoms. Computational methods can predict the acid dissociation constant (pKa) of the conjugate acid, providing a quantitative measure of basicity. researchgate.net These predictions are typically performed by calculating the Gibbs free energy change of the protonation reaction in a simulated aqueous environment, often using a continuum solvation model like COSMO or SMD. nist.govmdpi.com

The molecule possesses two potential sites for protonation: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the methylamine group. Due to the greater s-character of sp² hybrid orbitals, the lone pair on the pyridine nitrogen is held more tightly and is less available for protonation compared to the lone pair in the sp³ orbital of the aliphatic amine. researchgate.netirjweb.comresearchgate.net Consequently, the methylamine nitrogen is predicted to be significantly more basic.

Table 2: Comparison of Predicted Basicity Values are based on typical experimental pKa values for analogous simple amines to illustrate the expected computational outcome.

| Nitrogen Site | Hybridization | Predicted pKa of Conjugate Acid | Comment |

|---|---|---|---|

| Pyridine Nitrogen | sp² | ~5.2 | Less basic due to higher s-character and aromaticity. irjweb.comnih.gov |

| Methylamine Nitrogen | sp³ | ~10.6 | More basic, lone pair is more available for protonation. nih.gov |

Molecular Orbital Analysis and Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. 120.27.244 The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals can be readily calculated using quantum chemical methods. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the most basic center, which is the sp³ nitrogen of the methylamine group. This indicates that the initial step in an electrophilic attack would involve this lone pair. The LUMO, conversely, is predicted to be a π-antibonding (π*) orbital distributed over the electron-deficient pyridine ring, making the ring susceptible to nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 3: Predicted Frontier Molecular Orbital Properties Energy values are representative estimates for similar aromatic amines.

| Orbital | Predicted Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.10 | Lone pair on the N-methylamine nitrogen |

| LUMO | -0.95 | π* system of the pyridine ring |

| HOMO-LUMO Gap | 5.15 | Indicates moderate chemical stability |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethylamine side chain allows this compound to adopt various three-dimensional arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the molecule's biological activity is often dependent on its specific 3D shape.

Global Minimum Conformer Search

A global minimum conformer search is a computational procedure aimed at identifying the most stable conformation of a molecule. This involves systematically or stochastically exploring the potential energy surface by rotating the molecule's single bonds. For this compound, the key rotatable bonds are the C(pyridyl)–C(ethyl) and C(ethyl)–N(amine) bonds. Each potential conformation is subjected to geometry optimization, and its energy is calculated. The conformer with the lowest energy is designated as the global minimum, representing the most probable structure of the molecule in its ground state. The search aims to find the arrangement that minimizes steric clashes between the pyridine ring, the methyl group, and the amine proton.

Torsional Scans and Intramolecular Interactions

To map the energy landscape associated with bond rotation, a torsional scan (also known as a relaxed potential energy surface scan) is performed. This computational experiment involves systematically changing a specific dihedral angle in increments (e.g., every 15 degrees) while optimizing the rest of the molecular geometry at each step. Plotting the resulting energy against the dihedral angle reveals the energy barriers to rotation and identifies stable (low-energy) and unstable (high-energy) conformations.

For this compound, scans of the dihedral angles τ1 (N(pyridyl)–C(pyridyl)–C(ethyl)–N(amine)) and τ2 (C(pyridyl)–C(ethyl)–N(amine)–C(methyl)) would be particularly informative. The resulting energy profile would quantify the rotational barriers, which are primarily influenced by steric hindrance. Furthermore, these scans can reveal subtle intramolecular interactions, such as weak hydrogen bonds (e.g., N-H···N(pyridyl)) in the protonated form or van der Waals forces, which contribute to the stability of certain conformers.

Table 4: Key Dihedral Angles for Torsional Analysis

| Dihedral Angle | Atoms Defining the Angle | Primary Interaction Investigated | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| τ1 | N(pyridyl)–C(pyridyl)–C(ethyl)–N(amine) | Steric interaction between the pyridine ring and the methylamine group | 2 - 5 |

| τ2 | C(pyridyl)–C(ethyl)–N(amine)–C(methyl) | Steric interaction between the pyridine ring and the N-methyl group | 2 - 4 |

Rotational barrier values are typical estimates for single bonds of this type. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, solvent interactions, and binding processes. For a molecule such as this compound, MD simulations can elucidate its dynamic behavior in various environments, which is crucial for understanding its chemical and biological interactions.

The conformation and reactivity of a solute molecule are profoundly influenced by its surrounding solvent. MD simulations can model these interactions explicitly by including individual solvent molecules (e.g., water, methanol, chloroform) or implicitly by representing the solvent as a continuous medium. These simulations reveal how solvent polarity, hydrogen bonding capacity, and steric effects dictate the conformational preferences of this compound.

In aqueous solutions, MD simulations would likely show the formation of hydrogen bonds between water molecules and the nitrogen atoms of both the pyridine ring and the methylamine group. These interactions would stabilize specific conformations, influencing the orientation of the ethylmethylamine side chain relative to the pyridine ring. The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the probability of finding solvent molecules at a specific distance from the solute's atoms, providing a detailed picture of the solvation shell.

Conversely, in a non-polar solvent like cyclohexane, intramolecular forces would dominate, potentially favoring more compact conformations. The choice of solvent can significantly alter the energy landscape of the molecule, affecting the barriers for rotation around its single bonds. nih.govrsc.org Computational studies on similarly flexible molecules have shown that solvent can shift the equilibrium between different conformational states, which in turn can impact the molecule's reactivity by exposing or shielding reactive sites. ub.edu For example, the accessibility of the lone pair of electrons on the amine nitrogen for a chemical reaction could be modulated by the specific arrangement of solvent molecules. nih.gov

Understanding how this compound interacts with biological macromolecules like receptors and enzymes is fundamental to elucidating its metabolic fate and biological activity in non-human systems. Molecular docking and subsequent MD simulations are the primary computational tools for this purpose.

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies could be performed against enzymes from microorganisms known to metabolize nicotine (B1678760) and related pyridine alkaloids. nih.govnih.gov Such studies would identify plausible binding poses and estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds with amino acid residues (e.g., serine, threonine), π-π stacking between the pyridine ring and aromatic residues (e.g., phenylalanine, tyrosine), and electrostatic interactions. mdpi.comdergipark.org.tr

Following docking, MD simulations of the ligand-receptor complex are performed to assess the stability of the predicted binding pose and to explore the dynamics of the interaction. acs.org These simulations, often on the nanosecond to microsecond timescale, can reveal:

The stability of key hydrogen bonds and other interactions over time.

Conformational changes in both the ligand and the protein upon binding.

The role of water molecules in mediating the interaction at the binding site.

By analyzing the trajectory of the MD simulation, researchers can calculate binding free energies, providing a more accurate estimation of the ligand's affinity for the receptor or enzyme. This information is valuable for understanding the molecular basis of its activity in various biological systems, entirely separate from any human or clinical context.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and assigning specific spectral features to corresponding molecular motions or electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, which is used to calculate the nuclear magnetic shielding tensors.

The predicted shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen functional and basis set, with mean absolute errors often falling below 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate computational levels are used. d-nb.infonih.govresearchgate.net

For this compound, theoretical calculations would provide chemical shifts for each unique hydrogen and carbon atom. For instance, the protons on the pyridine ring would be predicted at higher chemical shifts (downfield) due to the deshielding effect of the aromatic ring current. The protons of the methyl and ethyl groups would appear at lower chemical shifts (upfield). Such theoretical data is crucial for assigning peaks in an experimental spectrum and for confirming the molecule's constitution and stereochemistry.

Illustrative Predicted NMR Data for this compound Note: The following table presents hypothetical but chemically reasonable ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations. These values serve to illustrate the type of data generated from such computational studies.

| Atom Position (See Figure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 148.5 |

| 2 | 8.55 | 149.0 |

| 3 | - | 135.0 |

| 4 | 7.80 | 123.5 |

| 5 | 7.30 | 140.0 |

| 6 | 8.60 | 58.0 |

| 7 | 3.50 | 18.0 |

| 8 | 1.35 | 34.0 |

| 9 | - | - |

| 10 | 2.20 | - |

| 11 | 1.90 (NH) | - |

Theoretical calculations can predict the vibrational spectrum (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and atomic displacements for each vibrational normal mode. The results are typically presented as a list of frequencies (in cm⁻¹) along with their calculated IR intensities and Raman activities.

These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

A theoretical vibrational analysis of this compound would identify characteristic frequencies for its functional groups. These include:

C-H stretching modes of the pyridine ring (~3000-3100 cm⁻¹).

C-H stretching modes of the alkyl groups (~2850-3000 cm⁻¹).

N-H stretching of the secondary amine (~3300-3500 cm⁻¹).

Pyridine ring stretching modes (~1400-1600 cm⁻¹). researchgate.netnih.gov

C-N stretching modes (~1000-1250 cm⁻¹).

This information is essential for interpreting experimental IR and Raman spectra, allowing for a detailed understanding of the molecule's vibrational characteristics. cdnsciencepub.com

Illustrative Predicted Vibrational Frequencies for a Structurally Related Molecule: 3-Ethylpyridine Note: The following data, adapted from a computational study on 3-Ethylpyridine, illustrates the typical output of a vibrational frequency calculation. nih.gov A similar analysis for this compound would yield a comparable set of data corresponding to its unique structural features.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |

| 3225 | 3096 | 10.2 | Pyridine C-H stretch |

| 3188 | 3060 | 15.5 | Pyridine C-H stretch |

| 3085 | 2962 | 45.1 | Ethyl CH₃ asymmetric stretch |

| 3051 | 2929 | 38.7 | Ethyl CH₂ symmetric stretch |

| 1654 | 1588 | 21.3 | Pyridine ring C=C/C=N stretch |

| 1512 | 1452 | 30.8 | Ethyl CH₂ scissoring |

| 1248 | 1200 | 5.4 | Pyridine C-H in-plane bend |

| 1066 | 1023 | 25.6 | Pyridine ring breathing |

| 821 | 788 | 62.1 | Pyridine C-H out-of-plane bend |

Applications of 1r 1 3 Pyridyl Ethyl Methylamine in Advanced Chemical Synthesis and Materials Science

Chiral Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality of ((1R)-1-(3-Pyridyl)ethyl)methylamine makes it a sought-after starting material in asymmetric synthesis. enamine.net The presence of a pre-defined stereocenter allows for the transfer of chirality to new molecules, a fundamental strategy in the synthesis of enantiomerically pure compounds.

In the realm of medicinal chemistry and drug discovery research, the synthesis of novel bioactive compounds is paramount. Chiral amines are crucial intermediates in the preparation of these molecules, as the stereochemistry often plays a pivotal role in their biological activity. this compound serves as a key precursor for a variety of molecular scaffolds that are of interest in the exploration of new therapeutic agents. Its pyridyl moiety can act as a bioisostere for other aromatic rings, while the chiral ethylamine (B1201723) fragment can be elaborated into more complex side chains.

Researchers utilize this building block to systematically explore the structure-activity relationships of compound libraries. For instance, the amine functionality can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The pyridine (B92270) nitrogen can be quaternized or oxidized, further expanding the chemical space that can be explored. While direct clinical applications are outside the scope of this discussion, the fundamental synthetic transformations enabled by this chiral amine are instrumental in the early stages of bioactive molecule development.

Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals. The synthesis of enantiomerically pure heterocyclic systems is a significant challenge in organic chemistry. researchgate.net this compound provides a valuable starting point for the construction of various stereodefined nitrogen-containing heterocycles.

The inherent functionality of this chiral amine allows it to participate in a range of cyclization reactions. For example, it can be employed in Pictet-Spengler reactions to generate tetrahydro-β-carboline frameworks, or in multicomponent reactions to build complex heterocyclic systems in a single step. The stereocenter at the C1 position of the ethylamine side chain directs the stereochemical outcome of these cyclizations, leading to the formation of diastereomerically and enantiomerically enriched products. The resulting heterocyclic scaffolds can then serve as core structures for the synthesis of more complex molecular targets.

Development of Novel Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The pyridine nitrogen and the secondary amine of this compound make it an excellent candidate for the development of chiral ligands for transition metal catalysis. nih.gov The ability of these ligands to create a chiral environment around a metal center is the basis for enantioselective transformations.

The modular nature of this compound allows for the straightforward synthesis of a variety of chiral ligands. The secondary amine can be readily functionalized to introduce other coordinating groups, leading to the formation of bidentate, tridentate, or even tetradentate ligands. For example, reaction with 2-picolyl chloride can yield a tridentate N,N,N-ligand, while reaction with a phosphine-containing electrophile can produce a P,N-ligand.